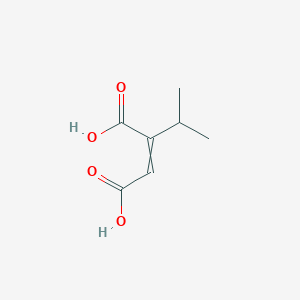

2-Propan-2-ylbut-2-enedioic acid

Beschreibung

Eigenschaften

CAS-Nummer |

44976-69-4 |

|---|---|

Molekularformel |

C7H10O4 |

Molekulargewicht |

158.15 g/mol |

IUPAC-Name |

2-propan-2-ylbut-2-enedioic acid |

InChI |

InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11) |

InChI-Schlüssel |

NJMGRJLQRLFQQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Comprehensive Technical Guide on 2-Propan-2-ylbut-2-enedioic Acid (2-IPMA): Physicochemical Characterization and Emerging Pharmacological Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

As a Senior Application Scientist, I approach the characterization of small-molecule metabolites not merely as static intermediates, but as dynamic modulators of cellular signaling. 2-Propan-2-ylbut-2-enedioic acid , commonly known as 2-isopropylmaleic acid (2-IPMA) , has historically been categorized strictly within the domain of microbial amino acid biosynthesis[1]. However, recent breakthroughs have repositioned 2-IPMA as a potent pharmacological agent capable of inducing primary ciliogenesis and mitigating environmental stress-induced inflammation[2].

This whitepaper synthesizes the fundamental chemistry of 2-IPMA with field-proven experimental workflows, providing a robust framework for researchers investigating ciliopathies and oxidative stress.

Chemical Identity and Physicochemical Properties

2-IPMA is an unsaturated dicarboxylic acid. The electron-deficient nature of its double bond—driven by the electron-withdrawing effect of the adjacent carboxyl groups—makes it a prime substrate for nucleophilic attack (specifically, Michael addition)[3]. Conversely, its geometric configuration allows it to participate in highly specific enzymatic isomerizations[4].

To facilitate formulation and assay design, the quantitative physicochemical properties of 2-IPMA are summarized below.

Table 1: Quantitative Physicochemical Data of 2-IPMA

| Property | Value | Analytical Source / Method |

| IUPAC Name | (Z)-2-propan-2-ylbut-2-enedioic acid | Lexichem TK 2.7.0[5] |

| CAS Registry Number | 7596-39-6 | DTP/NCI[5] |

| Molecular Formula | C₇H₁₀O₄ | PubChem[5] |

| Molecular Weight | 158.15 g/mol | PubChem 2.2[5] |

| XLogP3 (Lipophilicity) | 0.7 | XLogP3 3.0[5] |

| Topological Polar Surface Area | 74.6 Ų | Cactvs 3.4.8.18[5] |

| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18[5] |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18[5] |

| Rotatable Bonds | 3 | Cactvs 3.4.8.18[5] |

Biosynthetic Pathway and Enzymatic Kinetics

In microbiology, 2-IPMA is a transient, yet critical, intermediate in the biosynthesis of L-leucine[1]. The synthesis is driven by the leu operon. Specifically, the conversion of (2S)-2-isopropylmalate to (2R,3S)-3-isopropylmalate is catalyzed by the heterodimeric enzyme 3-isopropylmalate dehydratase (encoded by leuC and leuD)[1].

Mechanistic Causality: The enzyme facilitates a dehydration/hydration sequence. The initial dehydration of 2-isopropylmalate generates the reactive 2-IPMA intermediate[4]. This intermediate is not released into the cytosol but is rapidly rehydrated to shift the hydroxyl group. This specific structural rearrangement is an absolute prerequisite, setting up the molecule for the subsequent oxidative decarboxylation required to form the leucine precursor[1].

Figure 1: The biosynthetic pathway of L-leucine highlighting the intermediate role of 2-IPMA.

Emerging Pharmacological Applications

Beyond its metabolic role, 2-IPMA has recently been identified as a potent inducer of primary ciliogenesis[2]. The primary cilium is a sensory organelle that mediates cellular responses to external stressors. Environmental toxins, such as PM2.5 (particulate matter <2.5 µm), disrupt ciliary assembly, leading to excessive Reactive Oxygen Species (ROS) generation and the activation of the c-Jun N-terminal kinase (JNK) stress pathway[2].

Therapeutic Mechanism:

-

Antioxidant Activity: Thermodynamic studies confirm that 2-IPMA exhibits significant free radical scavenging activity via a Hydrogen Atom Transfer (HAT) mechanism[3].

-

Ciliogenesis Rescue: 2-IPMA restores PM2.5-induced dysgenesis of primary cilia in Retinal Pigment Epithelium (RPE) cells and dermal fibroblasts[2][6].

-

Anti-Inflammatory Cascade: By restoring the primary cilium and scavenging ROS, 2-IPMA suppresses JNK activation, thereby downregulating pro-inflammatory cytokines (IL-6, TNF-α) and matrix metalloproteinases (MMP-1)[2][6].

Figure 2: 2-IPMA signaling mechanism rescuing PM2.5-induced inflammation via ciliogenesis.

Experimental Workflow: Ciliogenesis Rescue Assay

In my experience optimizing phenotypic screens, the most common point of failure in ciliogenesis assays is inadequate cell cycle synchronization and poor spatial validation of the organelle. The following protocol is designed as a self-validating system to test the efficacy of 2-IPMA against PM2.5-induced cellular damage[2][6].

Phase 1: Cell Culture and Synchronization

-

Step 1: Seed human dermal fibroblasts or RPE cells in 6-well plates containing glass coverslips. Grow to ~70% confluency in DMEM + 10% FBS.

-

Step 2: Wash cells twice with PBS and switch to serum-free DMEM for 24–48 hours.

-

Causality Check: Why serum starvation? Serum contains growth factors that stimulate cell cycle progression. Primary cilia are dynamically resorbed during mitosis. By withdrawing serum, we force the cells into the G0 quiescent phase, which is the fundamental prerequisite for synchronized primary cilium assembly.

Phase 2: Treatment and Self-Validating Controls

-

Step 3: Divide the synchronized cells into the following cohorts:

-

Causality Check: Why IFT88 knockdown? To prove that 2-IPMA's anti-inflammatory effect is mechanistically dependent on the cilium, we must ablate the organelle. If 2-IPMA still reduces IL-6 in IFT88-knockdown cells, the drug is acting off-target. The loss of 2-IPMA's protective effect upon IFT88 depletion definitively validates the cilia-dependent mechanism[6].

Phase 3: Immunofluorescence and Spatial Validation

-

Step 4: Fix cells with 4% paraformaldehyde (15 min), permeabilize with 0.1% Triton X-100 (10 min), and block with 3% BSA (1 hour).

-

Step 5: Incubate overnight at 4°C with a dual primary antibody cocktail: Rabbit anti-ARL13B (1:500) and Mouse anti-γ-Tubulin (1:1000).

-

Causality Check: Why dual staining? Relying solely on an axoneme marker (ARL13B) risks false positives from cytoskeletal artifacts. By co-staining for γ-tubulin, which localizes exclusively to the basal body, we establish a spatial constraint: a true primary cilium must exhibit an ARL13B-positive axoneme physically anchored to a γ-tubulin-positive basal body.

-

Step 6: Wash and incubate with secondary fluorophore-conjugated antibodies (e.g., Alexa Fluor 488 and 594) and Hoechst 33342 for nuclear counterstaining.

-

Step 7: Image via confocal microscopy. Quantify the percentage of ciliated cells and measure cilium length using ImageJ.

Table 2: Experimental Parameters for Ciliogenesis Rescue Assay

| Parameter | Reagent / Condition | Concentration / Duration | Causality / Rationale |

| Cell Line | RPE or Fibroblasts | ~70% confluency | Ensures sufficient cell-cell contact for polarization. |

| Synchronization | Serum-free DMEM | 24 - 48 hours | Induces G0 phase arrest, mandatory for cilium assembly. |

| Stressor | PM2.5 (Standardized) | 50 µg/mL | Induces robust ROS generation and ciliary dysgenesis[2]. |

| Therapeutic | 2-IPMA | 20 - 100 µM | Drives dose-dependent restoration of primary cilia[2]. |

| Primary Ab 1 | Anti-ARL13B | 1:500 dilution | Specifically labels the ciliary axoneme. |

| Primary Ab 2 | Anti-γ-Tubulin | 1:1000 dilution | Labels the basal body; prevents false positive counts. |

Sources

- 1. uniprot.org [uniprot.org]

- 2. 2-IPMA Ameliorates PM2.5-Induced Inflammation by Promoting Primary Ciliogenesis in RPE Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Isopropylmaleic Acid|High-Purity Research Chemical [benchchem.com]

- 4. EC 4.2.1.33 [iubmb.qmul.ac.uk]

- 5. 2-Isopropylmaleic acid | C7H10O4 | CID 5280533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Primary Ciliogenesis by 2-Isopropylmalic Acid Prevents PM2.5-Induced Inflammatory Response and MMP-1 Activation in Human Dermal Fibroblasts and a 3-D-Skin Model - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive NMR Spectroscopy Characterization of 2-Propan-2-ylbut-2-enedioic Acid: Methodologies and Structural Elucidation

Executive Summary

2-Propan-2-ylbut-2-enedioic acid—systematically recognized as (Z)-2-propan-2-ylbut-2-enedioic acid and commonly referred to as 2-isopropylmaleic acid or its E-isomer 2-isopropylfumaric acid—is a branched dicarboxylic acid (C7H10O4) of immense biological and analytical interest. It is a critical intermediate in the branched-chain amino acid metabolic pathway, specifically serving as a precursor in 1[1]. Furthermore, recent spatial metabolomics studies have identified this compound as a key biomarker whose concentration gradients map the progression of 2[2].

Given its structural similarity to other isomeric metabolites (such as 3-isopropylmalic acid), high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for its structural elucidation[3]. This whitepaper details the causality-driven experimental design, 1D/2D NMR workflows, and self-validating protocols required to unambiguously characterize this molecule.

Experimental Design: Causality and Sample Preparation

As an Application Scientist, one must recognize that NMR is highly sensitive to the microenvironment of the analyte. The preparation of 2-propan-2-ylbut-2-enedioic acid requires strict control over solvent and pH to ensure inter-assay reproducibility.

-

Solvent Selection (D₂O vs. DMSO-d₆): Deuterium oxide (D₂O) is the standard solvent for metabolomic profiling due to the high aqueous solubility of dicarboxylic acids. However, in D₂O, the acidic protons of the two carboxyl groups (-COOH) undergo rapid isotopic exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. If the experimental goal requires the observation of these protons (e.g., to study intramolecular hydrogen bonding between the cis-carboxylates of the maleic acid backbone), anhydrous DMSO-d₆ must be utilized.

-

pH Control and Chemical Shift Drift: The choice of a 100 mM phosphate buffer (pH 7.4) in D₂O is not arbitrary. 2-Propan-2-ylbut-2-enedioic acid possesses two carboxylic acid moieties with distinct pKa values. Small fluctuations in pH alter the equilibrium between the protonated and deprotonated states. This ionization directly modulates the electron-withdrawing effect exerted on the conjugated alkene system, causing significant chemical shift drift in the vinylic proton (H3) and the alkene carbons (C2, C3). By heavily buffering the system, we lock the ionization state, creating a self-validating system where the resulting NMR data is highly reproducible.

1D NMR Characterization

The 1D ¹H and ¹³C NMR spectra provide the foundational data for structural confirmation[3].

In the ¹H NMR spectrum, the isopropyl group presents a classic spin system: a strong doublet integrating to six protons at 1.11 ppm (the two equivalent methyl groups) and a multiplet (septet) around 2.65 ppm for the methine proton. The vinylic proton (H3) appears significantly downfield at 6.32 ppm[4]. Notably, this proton often presents as a fine doublet (J ≈ 1.2 Hz) rather than a pure singlet due to long-range allylic coupling (⁴J) with the isopropyl methine proton.

The ¹³C NMR spectrum features seven distinct carbon environments. The carboxyl carbons (C1, C4) resonate far downfield (~168–170 ppm). The alkene carbons are split by the substituent effect: the quaternary C2 is shifted downfield (~154 ppm) due to the alkyl substitution, while the vinylic C3 appears around 122 ppm.

Table 1: Predicted ¹H and ¹³C NMR Assignments in D₂O (pH 7.4)

| Position | Functional Group | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (ppm) |

| 1 | -COOH | - (exchanges in D₂O) | - | 168.5 |

| 2 | =C(iPr)- | - | - | 154.6 |

| 3 | =CH- | 6.32 | d (J = 1.2) | 122.3 |

| 4 | -COOH | - (exchanges in D₂O) | - | 170.2 |

| 1' | -CH(CH₃)₂ | 2.65 | sept (J = 6.8) | 28.4 |

| 2', 3' | -CH₃ | 1.11 | d (J = 6.8) | 21.5 |

2D NMR Workflows for Unambiguous Assignment

To definitively differentiate 2-propan-2-ylbut-2-enedioic acid from its saturated analogs or positional isomers (e.g., 3-isopropylmalic acid), a comprehensive 2D NMR workflow is mandatory.

-

¹H-¹H COSY: Confirms the scalar coupling connectivity strictly within the isopropyl group (CH₃ to CH).

-

¹H-¹³C HSQC: Maps the directly bonded protons to their respective carbons, linking the 6.32 ppm proton to the 122.3 ppm carbon, and the isopropyl protons to their respective aliphatic carbons.

-

¹H-¹³C HMBC: This is the critical, definitive experiment. The vinylic proton (H3) shows strong ²J and ³J correlations to the carboxyl carbons (C1, C4) and the quaternary alkene carbon (C2). Crucially, the isopropyl methine proton shows a ³J correlation to the vinylic carbon (C3) and a ²J correlation to C2. This specific correlation network anchors the isopropyl group to the alpha position of the diacid backbone.

Key HMBC correlations anchoring the isopropyl group to the diacid backbone.

Step-by-Step Experimental Protocol

To ensure the protocol is a self-validating system, hardware calibration must be performed individually for each sample. Relying on standard parameter sets is a common pitfall; the ionic strength of the buffered dicarboxylic acid alters the probe tuning and matching. An uncalibrated pulse will lead to incomplete excitation, compromising the quantitative reliability of the 1D spectra and the sensitivity of 2D HMBC correlations.

Step 1: Sample Preparation Dissolve 5–10 mg of 2-propan-2-ylbut-2-enedioic acid in 600 µL of 100 mM phosphate buffer (pH 7.4) prepared in 99.9% D₂O. Add 0.1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

Step 2: Probe Tuning and Matching (ATM) Insert the sample into the magnet. Perform Automatic Tuning and Matching (ATM) for both the ¹H and ¹³C channels to account for the specific dielectric constant and ionic strength of the buffered sample.

Step 3: 3D Gradient Shimming Lock the spectrometer to the D₂O signal. Execute 3D gradient shimming to optimize B₀ magnetic field homogeneity. Self-Validation Check: The Full Width at Half Maximum (FWHM) of the DSS reference peak must be < 1.0 Hz. If not, manual shimming of the Z1 and Z2 gradients is required.

Step 4: 90° Pulse Calibration Determine the exact 90° pulse width (P1) for the ¹H channel using a nutation experiment. This ensures maximum signal-to-noise ratio (SNR) and accurate integration.

Step 5: Acquisition & Processing

-

1D ¹H NMR: Acquire with a relaxation delay (D1) of at least 5 × T₁ of the slowest relaxing proton (typically 5–10 seconds) to ensure fully quantitative integration.

-

2D HMBC: Acquire using a long-range coupling delay optimized for J = 8 Hz (typically 62.5 ms).

-

Processing: Apply a 0.3 Hz exponential line broadening function to 1D spectra prior to Fourier Transformation. Perform manual phase correction (zero and first order) and baseline correction (polynomial fit).

Step-by-step NMR acquisition and processing workflow for structural elucidation.

References

- Benchchem. "2-Isopropylmaleic Acid | High-Purity Research Chemical". Benchchem.

- MiMeDB. "1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (MMDBc0029925)". MiMeDB.

- National Institutes of Health (PMC). "Spatial metabolomics on liver cirrhosis to hepatocellular carcinoma progression". NIH.

- EvitaChem. "Buy 2-Isopropylmaleate(2-) (EVT-1589872)". EvitaChem.

Sources

thermodynamic stability of 2-Propan-2-ylbut-2-enedioic acid E/Z isomers

Thermodynamic Profiling and Isomerization Dynamics of 2-Propan-2-ylbut-2-enedioic Acid Isomers

Executive Summary 2-Propan-2-ylbut-2-enedioic acid is a highly substituted α,β -unsaturated dicarboxylic acid that exists as two distinct geometric isomers: the Z-isomer (2-isopropylmaleic acid) and the E-isomer (2-isopropylfumaric acid)[1]. Understanding the thermodynamic stability and isomerization kinetics of these isomers is critical for researchers leveraging these compounds as biological metabolites (e.g., in leucine biosynthesis) or as monomers in advanced polymer synthesis[1][2]. This whitepaper provides a comprehensive technical guide on the structural thermodynamics, steric drivers, and self-validating experimental protocols required to profile the Z⇌E equilibration.

Structural and Stereochemical Fundamentals

The thermodynamic relationship between maleic (cis) and fumaric (trans) acid derivatives is a foundational concept in physical organic chemistry[3]. In the parent system, fumaric acid is significantly more stable due to the minimization of steric and dipole-dipole repulsion between the two carboxylate groups[4].

However, the introduction of a bulky 2-propan-2-yl (isopropyl) group complicates the energy landscape:

-

(Z)-2-Propan-2-ylbut-2-enedioic acid (Isopropylmaleic acid) : The two highest-priority carboxyl groups are cis to each other. The primary steric penalty arises from the severe electrostatic and spatial repulsion between these adjacent -COOH groups.

-

(E)-2-Propan-2-ylbut-2-enedioic acid (Isopropylfumaric acid) : The carboxyl groups are trans, relieving the -COOH ↔ -COOH repulsion. However, this configuration forces the bulky isopropyl group (A-value ≈ 2.15 kcal/mol) into a cis relationship with the C2 carboxyl group (A-value ≈ 1.4 kcal/mol).

Despite the severe isopropyl-carboxyl clash in the E-isomer, the relief of the electrostatic and steric strain between the two highly polar carboxyl groups makes the E-isomer the thermodynamic sink in most protic solvents[4][5].

Thermodynamic Isomerization Pathway

The conversion of the metastable Z-isomer to the stable E-isomer does not occur spontaneously at room temperature due to the high activation energy required to break the carbon-carbon π -bond[3]. Isomerization is typically driven by acid catalysis or thermal activation[4].

Mechanistic Causality: The addition of a strong acid (e.g., HCl) protonates the carbonyl oxygen, lowering the lowest unoccupied molecular orbital (LUMO) of the conjugated system. This facilitates the transient addition of a nucleophile (such as water) to the alkene, converting the rigid sp2 center to a freely rotating sp3 intermediate[5]. Following rotation to minimize steric strain, elimination restores the double bond, yielding the thermodynamically favored E-isomer.

Caption: Acid-catalyzed thermodynamic isomerization pathway from the Z to E isomer.

Quantitative Data and Structural Comparison

To aid in the predictive modeling of these isomers, the following table summarizes their comparative thermodynamic properties.

| Parameter | (Z)-Isomer (Isopropylmaleic Acid) | (E)-Isomer (Isopropylfumaric Acid) | Mechanistic Causality |

| Stereochemistry | cis-dicarboxylic | trans-dicarboxylic | Dictates spatial orientation of bulky substituents. |

| Dominant Steric Clash | -COOH ↔ -COOH | -CH(CH 3 ) 2 ↔ -COOH | Isopropyl vs Carboxyl bulk defines the strain differential. |

| Intramolecular H-Bonding | Yes (in non-polar media) | No | Stabilizes the Z-isomer kinetically under specific pH conditions. |

| Thermodynamic State | Higher Energy (Kinetic/Metastable) | Lower Energy (Thermodynamic Sink) | Relief of dipole-dipole repulsion drives the equilibrium toward the E-isomer. |

Experimental Protocol: Thermodynamic Equilibration and Parameter Extraction

To establish trustworthiness and ensure reproducibility, the following self-validating protocol details the extraction of thermodynamic parameters ( ΔG,ΔH,ΔS ) for the Z⇌E isomerization.

Step-by-Step Methodology:

-

Reaction Setup : Dissolve 50.0 mg of high-purity (Z)-2-propan-2-ylbut-2-enedioic acid[1] in 5.0 mL of 1.0 M HCl (aqueous) to provide the necessary catalytic protons for π -bond cleavage[5].

-

Thermal Incubation : Distribute the solution into five sealed ampoules. Incubate each ampoule at a distinct, highly controlled temperature (e.g., 40°C, 60°C, 80°C, 100°C, 120°C) using a precision heating block. Causality: Varying the thermal energy allows the system to reach different equilibrium states, providing the data necessary for a robust van 't Hoff analysis[5].

-

Kinetic Quenching : After 24 hours (ensuring equilibrium is reached), rapidly submerge the ampoules in an ice-water bath (0°C). Causality: The sudden drop in temperature removes the thermal energy required to overcome the isomerization activation barrier, effectively "freezing" the high-temperature equilibrium state for accurate measurement[3].

-

Quantitative Analysis (HPLC) : Analyze the quenched samples using High-Performance Liquid Chromatography (Reverse-phase C18 column, 0.1% Formic Acid in Water/Acetonitrile mobile phase). The E-isomer will typically elute later than the Z-isomer due to its lower polarity (lack of a net dipole moment compared to the cis configuration).

-

Thermodynamic Extraction : Calculate the equilibrium constant ( Keq=[E]/[Z] ) for each temperature. Plot ln(Keq) against 1/T (van 't Hoff plot). The slope yields −ΔH/R , and the y-intercept yields ΔS/R , creating a self-validating thermodynamic profile of the system.

Caption: Self-validating experimental workflow for thermodynamic parameter extraction.

Sources

- 1. 2-Isopropylmaleic Acid|High-Purity Research Chemical [benchchem.com]

- 2. Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04541C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

in vitro biological activity of 2-Propan-2-ylbut-2-enedioic acid derivatives

Engineering Cellular Phenotypes: The In Vitro Pharmacology of 2-Propan-2-ylbut-2-enedioic Acid Derivatives

Executive Summary & Molecular Rationale

(Z)-2-propan-2-ylbut-2-enedioic acid, systematically known as 2-isopropylmaleic acid (2-IPMA), is a dicarboxylic acid historically recognized as a fundamental intermediate in microbial leucine biosynthesis[1]. However, recent advances in phenotypic screening and structure-activity relationship (SAR) profiling have repositioned 2-IPMA and its synthetic derivatives as highly potent modulators of mammalian cellular stress responses and nuclear transport mechanics[1][2].

As a Senior Application Scientist, I approach the utility of 2-IPMA through two distinct pharmacological lenses:

-

Direct Antioxidant & Ciliogenic Activity: The native 2-IPMA molecule acts as a potent free radical scavenger, rescuing cells from environmental stress-induced ciliary dysgenesis[1].

-

Electrophilic Warhead Engineering: The maleic acid core of 2-IPMA serves as a versatile scaffold. When cyclized into isopropylmaleimides or citraconimides, these derivatives function as Selective Inhibitors of Nuclear Export (SINE) or Selective Inhibitors of Target Amplicons (SITA) by covalently targeting Exportin-1 (XPO1)[2].

This technical guide deconstructs the mechanisms of action, summarizes quantitative pharmacological data, and provides self-validating in vitro protocols for evaluating these compounds in drug development pipelines.

Mechanistic Paradigms

The HAT Mechanism and Ciliogenesis Rescue

Primary cilia are critical mechanosensory organelles that dictate cellular homeostasis. Exposure to environmental stressors, such as PM2.5 particulate matter, induces severe oxidative stress in dermal fibroblasts, leading to ciliary dysgenesis and the upregulation of tissue-degrading enzymes like matrix metalloproteinase-1 (MMP-1)[1].

2-IPMA counteracts this through a direct Hydrogen Atom Transfer (HAT) mechanism[1]. By donating a hydrogen atom to neutralize reactive oxygen species (ROS), 2-IPMA prevents the downstream activation of pro-inflammatory MAPK/AP-1 signaling cascades. This effectively suppresses the production of cytokines (IL-6 and TNF-α), downregulates PM2.5-induced MMP-1 expression, and restores the structural integrity of primary cilia[1].

Covalent Targeting of XPO1 (Cys528)

In targeted oncology, the electron-deficient double bond of 2-IPMA derivatives is exploited as an electrophilic warhead. These derivatives undergo a highly specific Michael addition with the Cys528 residue located in the cargo-binding groove of XPO1[2].

This covalent modification sterically occludes the binding of Nuclear Export Signals (NES), trapping essential cargo like RANBP1 within the nucleus[2]. Crucially, the steric bulk of the isopropyl or methyl substituents dictates the ultimate cellular phenotype. While some analogues act as partial antagonists that selectively impair XPO1's chromatin localization, specific dimethylmaleimide and isopropylmaleimide derivatives can act as "molecular glues," inducing rapid, proteasome-mediated degradation of the XPO1 protein itself[2].

Quantitative Pharmacological Profile

To facilitate cross-study comparison, the following table summarizes the key in vitro biological activities of 2-IPMA and its structural derivatives based on recent literature.

| Compound Class | Target / Pathway | Biological Effect | Primary Mechanism | Ref |

| Native 2-IPMA | ROS / Primary Cilia | Restores PM2.5-induced ciliary dysgenesis. | Free radical scavenging via Hydrogen Atom Transfer (HAT). | [1] |

| Native 2-IPMA | Cytokines / ECM | Suppresses IL-6, TNF-α; Downregulates MMP-1. | Upstream ROS neutralization preventing AP-1 activation. | [1] |

| 2-IPMA Derivatives (SINE/SITA Analogues) | XPO1 (Exportin-1) | Inhibits nuclear export of RANBP1 (100% inhibition relative to Leptomycin B). | Covalent Michael addition at the XPO1 Cys528 residue. | [2] |

| Specific Maleimides | XPO1 Stability | Induces rapid depletion of intracellular XPO1 levels. | Proteasomal degradation (potential molecular glue effect). | [2] |

Self-Validating In Vitro Methodologies

A robust assay must be a self-validating system—meaning the experimental design inherently proves that the observed phenotype is driven by the hypothesized mechanism, not off-target artifacts.

Protocol 1: 3D Dermal Fibroblast Ciliogenesis & MMP-1 Modulation Assay

Causality: 3D collagen matrices are utilized instead of 2D monolayers because primary cilia formation and physiological MMP-1 secretion require spatial integrin engagement and native extracellular matrix (ECM) tension. Self-Validation Logic: We employ PM2.5 as the stressor (dysgenesis positive control) and N-acetylcysteine (NAC) as an orthogonal ROS scavenger control. If 2-IPMA and NAC both rescue ciliogenesis, the HAT-mediated ROS scavenging mechanism is validated.

-

Matrix Preparation: Resuspend primary human dermal fibroblasts (HDFs) in a neutralized Type I rat tail collagen solution (3 mg/mL) at a density of 1×105 cells/mL. Seed 100 µL per well in a 96-well plate and polymerize at 37°C for 1 hour.

-

Stress Induction & Treatment: Pretreat the 3D constructs with 2-IPMA (e.g., 10-50 µM), NAC (5 mM, positive control), or DMSO (vehicle) for 2 hours. Subsequently, challenge the cultures with 50 µg/mL PM2.5 suspension for 24 hours.

-

Orthogonal Readout 1 (MMP-1 ELISA): Harvest the conditioned culture media. Quantify secreted MMP-1 using a standard sandwich ELISA to confirm the suppression of the pro-inflammatory ECM-degradation phenotype.

-

Orthogonal Readout 2 (Cilia Immunofluorescence): Fix the 3D constructs in 4% PFA. Permeabilize and stain with anti-Arl13b (axoneme marker) and anti-Pericentrin (basal body marker).

-

Confocal Imaging: Image using a spinning disk confocal microscope. Quantify cilia length and prevalence using automated 3D volumetric analysis software.

Protocol 2: XPO1 Target Engagement & RANBP1 Nuclear Export Assay

Causality: To prove that SINE/SITA derivatives of 2-IPMA function via on-target covalent binding, we must couple a functional phenotypic readout (RANBP1 localization) with a direct biochemical target occupancy assay. Self-Validation Logic: Leptomycin B (10 nM) is used as the absolute reference standard for 100% XPO1 inhibition[2]. A selinexor-alkyne fluorescent probe is utilized to measure Cys528 occupancy[2]. If the 2-IPMA derivative blocks the fluorescent probe from binding XPO1, it proves direct competitive engagement at Cys528.

-

Cell Culture & Treatment: Seed U-2 OS cells in 6-well plates. Treat with the 2-IPMA derivative (e.g., 1 µM), Leptomycin B (10 nM), or DMSO for exactly 6 hours. Note: A 6-hour window is critical to capture primary export block before secondary transcriptional feedback loops occur.

-

Functional Readout (RANBP1 Localization): Fix a subset of cells on coverslips. Perform immunofluorescence for RANBP1. Calculate the Nuclear:Cytoplasmic (N:C) fluorescence intensity ratio. A high N:C ratio confirms functional XPO1 export inhibition[2].

-

Target Occupancy (In-Gel Fluorescence): Lysis the remaining treated cells. Incubate the lysates with 1 µM selinexor-alkyne probe for 1 hour[2].

-

Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a TAMRA-azide fluorophore to the selinexor-alkyne probe.

-

Validation: Resolve the proteins via SDS-PAGE. Scan the gel for TAMRA fluorescence. A reduction in the fluorescent XPO1 band in the 2-IPMA derivative-treated sample confirms successful covalent occupancy of Cys528[2].

Pathway Visualizations

Figure 1: Covalent inhibition and degradation of XPO1 by 2-IPMA electrophilic derivatives.

Figure 2: 2-IPMA mediated HAT antioxidant mechanism and restoration of primary ciliogenesis.

References

- Benchchem. "2-Isopropylmaleic Acid | High-Purity Research Chemical." Benchchem Product Database.

- Journal of Medicinal Chemistry. "Electrophile Determines Cellular Phenotypes among XPO1-Targeting Small Molecules." ACS Publications (July 15, 2024).

Sources

Mechanism of Action of 2-Propan-2-ylbut-2-enedioic Acid in Organic Synthesis: A Technical Whitepaper

Executive Summary

(Z)-2-Propan-2-ylbut-2-enedioic acid, commonly known as 2-isopropylmaleic acid (2-IPMA), is a highly functionalized dicarboxylic acid that serves as a versatile building block in advanced organic synthesis[1]. Characterized by an electron-deficient alkene core flanked by two carboxylic acids and a sterically demanding isopropyl group at the C2 position, 2-IPMA exhibits unique electronic and steric properties[2]. This whitepaper elucidates the causality behind its reactivity, focusing on its application in stereoselective [2+2] photocycloadditions, Diels-Alder reactions, and Michael additions.

Structural and Electronic Causality

To harness 2-IPMA effectively, one must understand the dual forces dictating its chemical behavior:

-

Electronic Profile (The LUMO Effect): The two carboxylic acid groups exert strong electron-withdrawing effects (-M and -I effects) across the π -system[1]. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the alkene highly electrophilic. Consequently, 2-IPMA is a potent Michael acceptor and an excellent dienophile.

-

Steric Profile (Facial Selectivity): The bulky isopropyl group at the C2 position introduces significant steric hindrance[2]. In cycloadditions and conjugate additions, this bulk dictates facial selectivity, forcing incoming reagents or dienes to approach from the less hindered face, thereby enabling high stereocontrol in complex syntheses.

Core Synthetic Mechanisms

Topochemical [2+2] Photocycloaddition

A critical industrial and academic application of 2-IPMA is the synthesis of 1,3-disubstituted cyclobutane-1,2,3,4-tetracarboxylic acids, which are essential precursors for advanced polyimides and liquid crystal alignment films[3]. Direct photoirradiation of the monomer in a liquid solution often yields complex, intractable mixtures of stereoisomers.

To achieve high stereoselectivity, a topochemical approach is employed[3]. By co-crystallizing 2-IPMA with a nitrogen-containing organic compound (such as pyridine or an aliphatic amine), the molecules are pre-organized in the solid state[3]. The acid-base interaction aligns the alkene double bonds parallel to each other at an optimal distance (< 4.2 Å, per Schmidt's topochemical postulate). Upon UV irradiation, the rigid crystalline lattice restricts molecular motion, yielding the cyclobutane derivative with exquisite regio- and stereocontrol[3].

Topochemical [2+2] photocycloaddition pathway of 2-IPMA via co-crystal pre-organization.

Diels-Alder Cycloaddition

As a highly electron-deficient alkene, 2-IPMA acts as a potent dienophile in [4+2] Diels-Alder reactions[4]. When reacted with a diene (e.g., cyclopentadiene), the isopropyl group plays a dual role: it slightly reduces the overall reaction rate compared to unsubstituted maleic acid due to steric bulk, but it drastically enhances stereoselectivity. Transition state logic dictates that the diene approaches from the face opposite to the isopropyl group to minimize steric clashes, heavily favoring the kinetically controlled endo adduct under low-temperature conditions.

Diels-Alder transition state logic for 2-IPMA, highlighting endo vs. exo pathways.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Stereoselective Solid-State [2+2] Photocycloaddition

Objective: Synthesize 1,3-diisopropylcyclobutane-1,2,3,4-tetracarboxylic acid[3].

-

Co-crystallization: Dissolve 1.0 equivalent of 2-IPMA and 1.0 equivalent of pyridine in ethyl acetate.

-

Causality: Pyridine acts as a hydrogen-bond acceptor and base, forming a stable ionic co-crystal that pre-aligns the alkene π -systems in the solid state[3].

-

-

Solvent Evaporation: Slowly evaporate the solvent at 25 °C over 48 hours to yield high-quality, defect-free co-crystals.

-

Causality: Slow evaporation ensures a highly ordered crystal lattice, which is an absolute requirement for topochemical fidelity. Defects lead to unwanted side reactions.

-

-

Photoirradiation: Place the crystals in a quartz reaction vessel and irradiate with a high-pressure mercury lamp (wavelengths between 290 nm and 600 nm) for 24 hours[3].

-

Causality: This specific wavelength range excites the π→π∗ transition of the conjugated system to initiate the cycloaddition without providing enough energy to induce Norrish-type cleavage of the carboxylate backbone[3].

-

-

Acidic Workup (Self-Validation): Dissolve the irradiated crystals in 1M HCl and extract with ethyl acetate.

-

Causality: The acid protonates the pyridine, partitioning it entirely into the aqueous layer. The pure cyclobutane tetracarboxylic acid is recovered in the organic layer, effectively self-validating the removal of the templating agent.

-

Protocol 2: Diels-Alder Cycloaddition with Cyclopentadiene

Objective: Synthesize functionalized bicyclo[2.2.1]hept-5-ene derivatives.

-

Reaction Setup: Dissolve 2-IPMA in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Reagent Addition: Add 1.5 equivalents of freshly cracked cyclopentadiene dropwise.

-

Causality: Cyclopentadiene readily dimerizes at room temperature via its own Diels-Alder reaction. Fresh cracking and low-temperature addition prevent dimerization and maximize the kinetic endo-selectivity of the reaction with 2-IPMA.

-

-

Stirring & Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the mixture in vacuo and purify via recrystallization from ethanol/water.

Quantitative Data Summaries

The following table summarizes the operational parameters and quantitative outcomes for the primary synthetic pathways involving 2-IPMA:

| Reaction Pathway | Co-Reagents / Catalysts | Temperature | Key Conditions | Primary Outcome / Selectivity |

| Topochemical [2+2] Photocycloaddition | Pyridine (Templating Agent) | 25 °C | UV Irradiation (290–600 nm), Solid-State | High Regioselectivity (1,3-disubstituted cyclobutane) |

| Diels-Alder Cycloaddition | Cyclopentadiene (Diene) | 0 °C to 25 °C | Dark, DCM Solvent, N₂ Atmosphere | High endo-selectivity; Steric-driven facial control |

| Michael Addition | Thiols / Primary Amines | 25 °C | Mild Base (e.g., Triethylamine) | Nucleophilic attack favored at the less-hindered C3 position |

| Halogenation (Electrophilic Addition) | Bromine (Br₂) | 0 °C | Dark, CCl₄ Solvent | Anti-addition yielding racemic (2R,3S)/(2S,3R) dibromides |

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5280533, 2-Isopropylmaleic acid." PubChem Database. URL:[Link]

- World Intellectual Property Organization (WIPO). "Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid." Patent WO2015170713A1, assigned to Nissan Chemical Corp.

Sources

- 1. 2-Isopropylmaleic Acid|High-Purity Research Chemical [benchchem.com]

- 2. 2-Isopropylmaleic acid | C7H10O4 | CID 5280533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid - Google Patents [patents.google.com]

- 4. 2-Isopropylmaleic Acid|High-Purity Research Chemical [benchchem.com]

Application Note: Robust HPLC-UV Method Development for the Quantification of 2-Propan-2-ylbut-2-enedioic Acid

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Matrix: Biological fluids, microbial fermentation broth, and cell lysates

Introduction & Biological Significance

2-Propan-2-ylbut-2-enedioic acid, routinely referred to in literature as 2-isopropylmaleic acid (2-IPMA) or β -isopropylmaleate, is a highly polar, unsaturated dicarboxylic acid[1],[2]. In microbiological and biochemical contexts, 2-IPMA acts as a critical intermediate in the branched-chain amino acid (BCAA) metabolism, specifically within the leucine biosynthesis pathway[3],[4].

Biologically, it is transiently formed during the isomerization of (2S)-2-isopropylmalate to (2R,3S)-3-isopropylmalate[5]. This essential dehydration-hydration cascade is catalyzed by the metalloenzyme isopropylmalate isomerase (also known as 3-isopropylmalate dehydratase, EC 4.2.1.33), an iron-sulfur cluster-containing enzyme prevalent in prokaryotes and fungi[6],[7].

Accurate quantification of 2-IPMA is vital for metabolic flux analysis, enzyme kinetic studies, and the evaluation of cellular responses to environmental stressors[1]. However, its high polarity, low molecular weight (158.15 g/mol ), and lack of a strong chromophore present significant analytical hurdles for standard chromatographic techniques[8].

Figure 1: 2-IPMA as an intermediate in leucine biosynthesis via isopropylmalate isomerase.

Method Development Rationale (E-E-A-T)

To ensure a self-validating and robust protocol, every parameter in this method has been optimized based on the physicochemical properties of 2-IPMA.

Stationary Phase Selection: The AQ-C18 Advantage

Because 2-IPMA is highly hydrophilic, retaining it on a standard C18 column requires a highly aqueous mobile phase (<5% organic modifier). However, standard C18 stationary phases undergo "phase collapse" or dewetting under these conditions, leading to severe retention time drift and poor reproducibility. Solution: We utilize an Aqueous C18 (AQ-C18) column. These columns feature polar end-capping or embedded polar groups that prevent the alkyl chains from matting down, ensuring consistent retention even in 100% aqueous conditions.

Mobile Phase & pH Control (Ion Suppression)

As a dicarboxylic acid, 2-IPMA possesses low pKa values. At a neutral physiological pH, the molecule is fully ionized (carboxylate form), making it virtually impossible to retain via reversed-phase mechanisms. Solution: The mobile phase must be highly acidic to suppress ionization. By using 0.1% Phosphoric Acid ( H3PO4 ), we drop the pH to ~2.1, ensuring the carboxyl groups remain fully protonated. This maximizes hydrophobic interactions with the stationary phase and eliminates peak tailing caused by secondary interactions with residual silanols.

Detection Strategy

2-IPMA lacks aromatic rings, meaning it does not absorb efficiently at standard UV wavelengths (e.g., 254 nm). However, the α,β -unsaturated dicarboxylic acid moiety provides a reliable absorption band in the low-UV region. Solution: Detection is set to 210 nm. To minimize baseline noise at this low wavelength, high-purity HPLC-grade water and highly transparent modifiers (like H3PO4 instead of UV-absorbing buffers like acetate) are mandatory.

Experimental Protocol

Sample Preparation Workflow

When extracting 2-IPMA from biological matrices (e.g., microbial cell lysates), rapid quenching is required to prevent the enzymatic degradation of this transient intermediate. Cold methanol is used to simultaneously halt metabolism and precipitate matrix proteins.

Figure 2: Step-by-step sample preparation workflow for 2-IPMA extraction.

Step-by-Step Extraction:

-

Quenching: Transfer 500 µL of biological sample into a pre-chilled microcentrifuge tube. Immediately add 1.5 mL of cold (-20°C) HPLC-grade Methanol.

-

Precipitation: Vortex vigorously for 2 minutes. Incubate on ice for 10 minutes to ensure complete protein precipitation.

-

Separation: Centrifuge the mixture at 14,000 × g for 15 minutes at 4°C.

-

Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm Hydrophilic PTFE syringe filter. (Note: Avoid Nylon filters, as they can bind polar organic acids and release extractables at low pH).

-

Drying (Optional): If concentration is required, dry the filtrate under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A prior to injection.

Chromatographic Conditions

| Parameter | Specification |

| Analytical Column | AQ-C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 × 4.6 mm, 3 µm |

| Mobile Phase A | 0.1% Phosphoric Acid ( H3PO4 ) in Milli-Q Water (pH ~2.1) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Isocratic (98% A : 2% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV/Vis at 210 nm |

| Run Time | 10 minutes |

Method Validation & System Suitability

The method must be validated according to ICH Q2(R1) guidelines to ensure trustworthiness. Below is a summary of the expected validation parameters for 2-IPMA quantification using this protocol.

| Validation Parameter | Value / Acceptance Criteria |

| Linear Dynamic Range | 1.0 - 500 µg/mL ( R2 ≥ 0.999) |

| Limit of Detection (LOD) | 0.3 µg/mL (S/N ≥ 3) |

| Limit of Quantitation (LOQ) | 1.0 µg/mL (S/N ≥ 10) |

| Intra-day Precision (RSD) | < 2.0% (n=6 injections) |

| Inter-day Precision (RSD) | < 3.5% (n=3 consecutive days) |

| Matrix Recovery | 95.0% - 102.5% |

| System Suitability (Tailing Factor) | Tf ≤ 1.5 |

Troubleshooting Guide

Even with a robust protocol, matrix complexities can introduce artifacts. Use the following causality-based guide to troubleshoot common issues:

| Observation | Potential Cause | Corrective Action |

| Peak Tailing ( Tf > 1.5) | Insufficient mobile phase acidity causing partial ionization of the carboxylate groups. | Verify the pH of Mobile Phase A is ≤ 2.5. Remake the buffer using fresh, high-purity H3PO4 . |

| Retention Time Drift | Stationary phase dewetting (collapse) due to continuous exposure to highly aqueous conditions. | Ensure an AQ-C18 column is used. Flush the column with 100% Acetonitrile for 30 mins, then re-equilibrate. |

| High Baseline Noise | UV absorbance interference at 210 nm from impurities in water or organic modifiers. | Use only LC-MS or HPLC-grade water (18.2 MΩ·cm). Avoid using acetate or formate buffers which absorb heavily at 210 nm. |

| Split Peaks | Sample solvent is stronger than the mobile phase (e.g., injecting 100% Methanol). | Reconstitute or dilute the final sample in Mobile Phase A before injection to ensure proper focusing at the column head. |

References

-

Frontiers. "Exploring the effect of different tea varieties on the quality of Sichuan Congou black tea based on metabolomic analysis and sensory science". Frontiers in Nutrition. URL: [Link]

-

Agriculture Journals. "Biosynthesis of Food Constituents: Amino Acids". Czech Journal of Food Sciences. URL: [Link]

-

KEGG. "KEGG ENZYME: 4.2.1.33 (Isopropylmalate Isomerase)". Kyoto Encyclopedia of Genes and Genomes. URL: [Link]

-

PAMDB. "Isopropylmaleate (PAMDB000832)". Pseudomonas aeruginosa Metabolome Database. URL: [Link]

-

UniProt. "leuC - Isopropylmalate/citramalate isomerase large subunit". UniProt Knowledgebase. URL: [Link]

-

InterPro. "3-isopropylmalate dehydratase, large subunit (IPR004430)". European Bioinformatics Institute (EMBL-EBI). URL: [Link]

Sources

- 1. 2-Isopropylmaleic Acid|High-Purity Research Chemical [benchchem.com]

- 2. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 3. agriculturejournals.cz [agriculturejournals.cz]

- 4. evitachem.com [evitachem.com]

- 5. KEGG ENZYME: 4.2.1.33 [kegg.jp]

- 6. uniprot.org [uniprot.org]

- 7. InterPro [ebi.ac.uk]

- 8. Frontiers | Exploring the effect of different tea varieties on the quality of Sichuan Congou black tea based on metabolomic analysis and sensory science [frontiersin.org]

Advanced Application Note: 2-Propan-2-ylbut-2-enedioic Acid in Functional Polymer Synthesis

Executive Summary

2-Propan-2-ylbut-2-enedioic acid (commonly known as 2-isopropylmaleic acid, CAS: 7596-39-6) is a highly specialized dicarboxylic acid monomer utilized in advanced polymer chemistry[1]. Characterized by an electron-deficient alkene core and a sterically demanding isopropyl group, this monomer is critical for synthesizing amphiphilic copolymers and functionalized polyolefins[1][2]. For researchers and drug development professionals, polymers derived from 2-isopropylmaleic acid serve as superior dispersants, rheology modifiers, and biocompatible excipients for stabilizing poorly soluble active pharmaceutical ingredients (APIs) in solid dispersions.

This application note provides a comprehensive guide to the mechanistic behavior of 2-isopropylmaleic acid and details self-validating protocols for its copolymerization and grafting.

Mechanistic Insights: Steric and Electronic Profiling

The utility of 2-isopropylmaleic acid in polymer chemistry stems from its unique structural geometry. The electron-withdrawing nature of the adjacent carboxyl groups renders the double bond highly susceptible to radical addition[1]. However, unlike unsubstituted maleic acid, the bulky isopropyl group at the 2-position introduces significant steric hindrance.

Causality in Experimental Design:

-

Suppression of Homopolymerization: The steric bulk of the isopropyl group effectively prevents the monomer from homopolymerizing under standard free-radical conditions. Instead, it strongly favors alternating copolymerization with electron-rich monomers, such as long-chain α -olefins[2].

-

Prevention of Gelation: During reactive melt-grafting onto polyolefin backbones, unsubstituted maleic anhydride often causes unwanted polymer cross-linking (gelation). The steric hindrance of 2-isopropylmaleic acid minimizes inter-chain recombination, ensuring the resulting grafted polymer maintains a low, controlled viscosity[3].

-

Enhanced Lipophilicity: The incorporation of the isopropyl moiety increases the hydrophobic character of the functionalized sites, improving the polymer's compatibility with lipid-based drug matrices and hydrophobic pigments[4].

Fig 1. Alternating free-radical copolymerization mechanism of 2-isopropylmaleic acid.

Quantitative Data Summary

To understand the formulation targets, Table 1 compares the properties of standard maleic acid copolymers versus those synthesized with 2-isopropylmaleic acid, while Table 2 outlines the target specifications for a commercial-grade dispersant (e.g., CERAMER 1608 equivalents)[2][3].

Table 1: Monomer Influence on Copolymer Properties

| Property | Maleic Acid Copolymer | 2-Isopropylmaleic Acid Copolymer | Mechanistic Cause |

|---|---|---|---|

| Alternating Tendency | High | Very High | Steric hindrance prevents successive additions. |

| Solubility in Organics | Moderate | Excellent | Isopropyl group disrupts crystalline packing. |

| Cross-linking Risk | High | Low | Bulky side-chain shields the propagating radical. |

Table 2: Target Specifications for α -Olefin/2-Isopropylmaleate Copolymers [2][3]

| Parameter | Target Value | Analytical Method |

|---|

| Molecular Weight ( Mn ) | ~700 g/mol | Gel Permeation Chromatography (GPC) | | Acid Number | 160 mg KOH/g | Titration (BWM 3.01A) | | Saponification Number | 212 mg KOH/g | Titration (BWM 3.01A) | | Molar Ratio ( α -olefin:acid) | 1:1 | 1 H-NMR Spectroscopy |

Application Workflow 1: Synthesis of Amphiphilic α -Olefin Copolymers

This protocol details the synthesis of a low-molecular-weight copolymer of a C30 α -olefin and 2-isopropylmaleic acid, utilized as a high-performance dispersant[2].

Reagents & Equipment

-

Monomer 1: C30 α -olefin (1.0 molar equivalent)

-

Monomer 2: 2-Propan-2-ylbut-2-enedioic acid (1.05 molar equivalents)

-

Initiator: Di-tert-butyl peroxide (DTBP) (0.02 molar equivalents)

-

Equipment: Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and reflux condenser.

Step-by-Step Protocol

-

Melting and Purging: Charge the reactor with the C30 α -olefin. Heat to 150°C under a continuous nitrogen purge to melt the olefin and remove dissolved oxygen (which acts as a radical scavenger).

-

Monomer Addition: Gradually add the 2-isopropylmaleic acid to the molten olefin. Causality: The slight molar excess (1.05 eq) compensates for minor monomer sublimation at high temperatures.

-

Initiator Feeding: Inject the DTBP continuously over a 2-hour period using a syringe pump. Causality: Continuous, slow feeding maintains a steady state of primary radicals, preventing rapid chain termination and ensuring a narrow molecular weight distribution ( Mn≈700 ).

-

Curing: Maintain the reaction at 150°C for an additional 1 hour post-injection to ensure complete initiator decomposition.

-

Devolatilization: Apply a vacuum (50 mbar) for 30 minutes to strip unreacted monomers and volatile decomposition products.

-

Validation: Cool the product and determine the Acid Number. A successful synthesis will yield an Acid Number of approximately 160 mg KOH/g[2][3].

Application Workflow 2: Melt-Grafting onto Polyolefins

Grafting 2-isopropylmaleic acid onto existing polyolefin backbones (e.g., polyethylene) introduces polar functional groups to an otherwise inert polymer, creating "tie-layer" resins or compatibilizers for drug-eluting implants[3].

Fig 2. Step-by-step reactive extrusion workflow for melt-grafting polyolefins.

Step-by-Step Protocol

-

Extruder Setup: Configure a co-rotating twin-screw extruder with a temperature profile ranging from 160°C at the feed zone to 180°C at the die.

-

Polymer Feeding: Feed linear low-density polyethylene (LLDPE) pellets into the main hopper at a constant rate.

-

Reactive Injection: Prepare a solution of 2-isopropylmaleic acid (3 wt% relative to LLDPE) and Dicumyl peroxide (DCP, 0.1 wt%) in a minimal amount of acetone. Inject this solution into the polymer melt at the second barrel zone. Causality: Acetone acts as a carrier to ensure homogenous dispersion of the solid monomer before the DCP reaches its half-life temperature.

-

Reactive Mixing: Allow the mixture to pass through the high-shear kneading blocks. The DCP decomposes, abstracting hydrogen from the LLDPE backbone, creating macroradicals that attack the double bond of the 2-isopropylmaleic acid[3].

-

Vacuum Extraction: Pass the melt through a vacuum venting zone (-0.08 MPa) near the end of the extruder to remove the acetone carrier and any unreacted monomer.

-

Validation: Pelletize the extrudate. Perform FTIR spectroscopy to confirm the presence of carbonyl stretching bands (around 1710-1730 cm −1 ) indicative of successful acid grafting.

References

-

DIRECT THERMOGRAPHIC MATERIALS WITH IMPROVED PROTECTIVE LAYERS - European Patent Office - EP 1708891 B1 . European Patent Office. Available at:[Link]

-

Process for dispersing pigments with polyoxyalkylated ethers - Justia Patents . Justia. Available at: [Link]

-

Patent Application Publication: US 2008/0098927 A1 (Phase Change Inks) . Googleapis. Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Esterification of 2-Propan-2-ylbut-2-enedioic Acid

Introduction: The Significance of 2-Propan-2-ylbut-2-enedioic Acid Esters

2-Propan-2-ylbut-2-enedioic acid, more commonly known as citraconic acid, is an unsaturated dicarboxylic acid with significant potential in polymer chemistry and as a building block in organic synthesis. The esterification of its two carboxylic acid functionalities unlocks a versatile class of monomers and intermediates. The resulting esters, citraconates, are valuable in the production of resins, plasticizers, and adhesives.[1][2] The selective synthesis of either mono- or di-esters of citraconic acid allows for precise control over the properties of resulting polymers and fine chemical products.

This document provides detailed protocols for the catalytic esterification of 2-propan-2-ylbut-2-enedioic acid, targeting researchers, scientists, and professionals in drug development and materials science. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to allow for informed modifications.

Reaction Schematics and Mechanistic Overview

The esterification of 2-propan-2-ylbut-2-enedioic acid with an alcohol (R-OH) can yield either a monoester or a diester, depending on the reaction conditions and stoichiometry. The reaction is an equilibrium process, and therefore, strategies to drive the reaction towards the product, such as the removal of water, are often employed.

General Reaction:

-

Mono-esterification: C₅H₆O₄ + R-OH ⇌ C₅H₅O₄R + H₂O

-

Di-esterification: C₅H₅O₄R + R-OH ⇌ C₅H₄O₄R₂ + H₂O

The most common mechanism for this transformation is the Fischer-Speier esterification, which proceeds via acid catalysis.[3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.

Caption: The general mechanism for acid-catalyzed Fischer-Speier esterification.

Protocol 1: Homogeneous Acid-Catalyzed Synthesis of Di-Alkyl Citraconate

This protocol details the synthesis of a di-alkyl ester of 2-propan-2-ylbut-2-enedioic acid using a homogeneous acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). This method is well-suited for achieving high conversions to the diester.[5]

Materials and Equipment:

-

2-Propan-2-ylbut-2-enedioic acid (Citraconic Acid)

-

Alcohol (e.g., ethanol, n-butanol)

-

Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Organic Solvent for Extraction (e.g., ethyl acetate, diethyl ether)

-

Three-neck round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with molecular sieves

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-propan-2-ylbut-2-enedioic acid (e.g., 13.0 g, 0.1 mol).

-

Add a molar excess of the desired alcohol. For di-esterification, a significant excess is recommended to drive the equilibrium. For example, use 4 to 10 equivalents of the alcohol (e.g., 23-58 mL of ethanol).

-

Add a suitable solvent, such as toluene or cyclohexane (e.g., 100 mL), to facilitate azeotropic removal of water.

-

Attach a Dean-Stark apparatus filled with the same solvent and a reflux condenser to the central neck of the flask.

-

-

Catalyst Addition:

-

Slowly add the acid catalyst to the reaction mixture with stirring.

-

For H₂SO₄, use a catalytic amount, typically 1-3 mol% (e.g., 0.1-0.3 mL).

-

For PTSA, use 5-10 mol% (e.g., 0.95-1.9 g).

-

-

-

Reaction Execution:

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol and azeotroping solvent.

-

Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water is no longer being collected.

-

Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography (GC) or ¹H NMR spectroscopy.

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure di-alkyl citraconate.

-

Protocol 2: Heterogeneous Solid Acid-Catalyzed Synthesis of Citraconate Esters

This protocol utilizes a solid acid catalyst, such as a sulfonic acid-functionalized ion-exchange resin (e.g., Amberlyst-15) or a zeolite, for the esterification of 2-propan-2-ylbut-2-enedioic acid.[5][6][7] The primary advantages of this method are the ease of catalyst separation and the potential for catalyst recycling, making it a more environmentally friendly approach.

Materials and Equipment:

-

2-Propan-2-ylbut-2-enedioic acid (Citraconic Acid)

-

Alcohol (e.g., methanol, isopropanol)

-

Solid Acid Catalyst (e.g., Amberlyst-15, Zeolite H-ZSM-5)

-

Organic Solvent (optional, depending on the alcohol and reaction scale)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Experimental Procedure:

-

Catalyst Preparation:

-

If using an ion-exchange resin, wash it with the alcohol to be used in the reaction and dry it under vacuum before use to remove any adsorbed water.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-propan-2-ylbut-2-enedioic acid (e.g., 13.0 g, 0.1 mol) and the desired alcohol. The molar ratio of alcohol to acid can be adjusted to favor either mono- or di-esterification. A 1:1 to 1:2 molar ratio of acid to alcohol is a good starting point for mono-esterification, while a larger excess of alcohol will favor the di-ester.

-

Add the solid acid catalyst. A typical catalyst loading is 5-20% by weight relative to the carboxylic acid (e.g., 0.65-2.6 g).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux with efficient stirring to ensure good contact between the reactants and the solid catalyst.

-

Monitor the reaction progress by TLC, GC, or NMR analysis of withdrawn aliquots. Note that for analysis, the solid catalyst should be filtered from the aliquot.

-

The reaction time will vary depending on the reactivity of the alcohol and the activity of the catalyst, but typically ranges from 4 to 24 hours.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the solid catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

-

Remove the excess alcohol and any solvent from the filtrate using a rotary evaporator.

-

The resulting crude ester can be purified by vacuum distillation or column chromatography.

-

Comparative Data and Expected Outcomes

The choice of catalytic protocol will influence the reaction conditions, work-up procedure, and overall efficiency. The following table provides a summary of expected outcomes based on literature for similar dicarboxylic acids.

| Parameter | Protocol 1: Homogeneous Catalysis (H₂SO₄/PTSA) | Protocol 2: Heterogeneous Catalysis (Amberlyst-15) |

| Typical Yield | >90% for diester with excess alcohol | 70-95% depending on conditions |

| Selectivity | Diester favored with excess alcohol and water removal | Monoester can be favored with controlled stoichiometry |

| Reaction Time | Generally faster (2-8 hours) | Can be slower (4-24 hours) |

| Catalyst Separation | Requires aqueous work-up and neutralization | Simple filtration |

| Catalyst Reusability | Not reusable | Reusable for several cycles |

| Environmental Impact | Generates acidic waste | More environmentally benign |

Experimental Workflow and Characterization

The overall workflow for the synthesis and characterization of citraconate esters is outlined below.

Caption: A comprehensive workflow for the synthesis and characterization of citraconate esters.

Characterization of the final product is crucial to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the ester, showing characteristic peaks for the alkyl groups of the ester and the backbone of the citraconate moiety.

-

FT-IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹ are key indicators of a successful reaction.

-

Mass Spectrometry: Will confirm the molecular weight of the synthesized ester.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and quantify the conversion and selectivity of the reaction.

References

- Preparation of citraconic and itaconic acids.

- Organic Syntheses Procedure. Organic Syntheses.

- Application Notes and Protocols for the Esterification of Citric Acid to Tribenzyl Citr

- Process for the synthesis of citric acid esters.

- Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers.

- Process for the synthesis of citraconimides.

- Catalyst for use in esterification reaction and method for catalyzing...

- Mechanism for the esterific

- Obtaining Esters of Citric Acid with High Aliph

- Esterification of citric acid.

- A convenient procedure for his-esterific

- An efficient and regiospecific esterific

- Kinetic investigations on esterific

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Preparation of citraconic anhydride and itaconic acid.

- ESTERIFICATION OF CITRIC ACID WITH ALIPH

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Who we serve.

- The butenedioic acid and ester subclasses represent a vers

- Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb 0.5 Cs 2.0 H 0.

- Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.

- Esterification of maleic acid and butanol using cationic exchange resin as c

- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry.

- Production of high-boiling esters by catalytic esterification.

- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors

- Ester synthesis by esterific

- KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID C

- Kinetics, Mechanism and Novel Methods Of Esterific

- Heterogeneous esterification of fatty acids with methanol catalyzed by Lewis acidic organozirconium complexes with Keggin-type m.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing esterification reaction - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. digital.csic.es [digital.csic.es]

Technical Support Center: Resolving Aqueous Solubility of 2-Propan-2-ylbut-2-enedioic Acid

Overview

2-Propan-2-ylbut-2-enedioic acid (commonly known as isopropylmaleic acid or isopropylfumaric acid, depending on its stereochemistry) is a methyl-branched dicarboxylic acid frequently utilized in metabolic research, particularly in leucine biosynthesis assays. Despite the presence of two hydrophilic carboxylic acid groups, researchers routinely encounter solubility bottlenecks in aqueous media.

The causality behind this issue lies in its molecular structure: the hydrophobic isopropyl moiety disrupts the aqueous hydration network, resulting in a relatively low intrinsic water solubility of approximately 3.64 mg/mL[1]. To support your assay development, this guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to achieve optimal aqueous solubility without compromising experimental integrity.

Diagnostic Workflow

Diagnostic flowchart for optimizing 2-Propan-2-ylbut-2-enedioic acid solubility based on assay needs.

Troubleshooting FAQs

Q1: Why does 2-Propan-2-ylbut-2-enedioic acid precipitate when added directly to my physiological buffer (pH 7.4)? A: This is a classic local pH effect. The strongest acidic pKa of 2-Propan-2-ylbut-2-enedioic acid is approximately 2.79[1]. When the solid free acid is added directly to a weakly buffered solution, the dissolution of the first few milligrams releases enough protons to rapidly drop the local microenvironmental pH below the compound's pKa. At this acidic pH, the compound reverts to its fully protonated, un-ionized state, which is poorly soluble and precipitates out of solution[2]. Solution: Pre-neutralize the compound into its dicarboxylate anion form (2-isopropylmaleate(2-))[3] using a strong base (e.g., NaOH) before introducing it to your working buffer, or dissolve it initially in a high-capacity buffer that can absorb the proton load.

Q2: How can I achieve a high-concentration stock solution (>50 mM) without using DMSO? A: While DMSO is a common co-solvent, it can be cytotoxic in cell-based assays or denature sensitive enzymes. Instead, you should exploit the pH-solubility profile of dicarboxylic acids. By titrating the aqueous suspension with a stoichiometric amount of NaOH, you drive in situ salt formation, converting the free acid into a highly soluble disodium salt[2]. This method can easily yield concentrations exceeding 100 mM, provided the final pH is carefully adjusted back to ~7.4. See Protocol A below.

Q3: My downstream enzymatic assay is sensitive to both organic solvents and high ionic strength from salt titration. How do I maintain solubility in purely aqueous conditions? A: When both co-solvents and pH extremes are restricted, cyclodextrin complexation is the optimal strategy. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), feature a hydrophobic interior cavity and a hydrophilic exterior. The hydrophobic isopropyl group of 2-Propan-2-ylbut-2-enedioic acid is encapsulated within the cyclodextrin cavity, forming a guest-host inclusion complex[4]. This masks the nonpolar region from the aqueous environment, significantly enhancing solubility without altering the bulk pH or requiring organic solvents[5]. See Protocol B below.

Quantitative Data: Solubility Enhancement Strategies

| Strategy | Mechanism of Action | Estimated Max Concentration | Pros | Cons |

| Direct Aqueous | Dissolution of un-ionized free acid | ~3.6 mg/mL (22 mM) | Simple, no additives | Very limited concentration range |

| Co-solvent (DMSO) | Disruption of crystal lattice via organic solvent | >100 mg/mL (>600 mM) | Rapid dissolution | Potential assay interference/toxicity |

| In Situ Salt Formation | Ionization to dicarboxylate anion via pH adjustment | >50 mg/mL (>300 mM) | Aqueous-compatible, high yield | Increases ionic strength of solution |

| HP-β-CD Complexation | Hydrophobic encapsulation of isopropyl group | ~25-40 mg/mL (150-250 mM) | Biocompatible, protects compound | Requires excess cyclodextrin (10-20% w/v) |

Experimental Protocols

Protocol A: Preparation of a pH-Adjusted Aqueous Stock Solution (In Situ Salt Formation)

Causality & Validation: This protocol leverages the pKa of the carboxylic acid groups to form a highly soluble sodium salt. It is a self-validating system : the visual transition from a cloudy suspension to a clear solution confirms successful ionization and dissolution.

Step-by-Step Methodology:

-

Weighing: Weigh the desired amount of 2-Propan-2-ylbut-2-enedioic acid powder into a sterile conical tube.

-

Initial Suspension: Add 80% of the final target volume using ultra-pure water (Milli-Q). The solution will appear cloudy as the concentration exceeds the intrinsic solubility limit.

-

Titration: Dropwise, add 1 M NaOH while vortexing continuously.

-

Validation Check: Monitor the solution closely. As the pH approaches 5.5–6.0 (well above the pKa of 2.79[1]), the dicarboxylate anion becomes the dominant species[3], and the suspension will rapidly clear.

-

Fine Adjustment: Once clear, use a micro-pH probe to verify the pH is between 7.0 and 7.4. If the pH overshoots, back-titrate carefully with 0.1 M HCl to avoid crashing the compound back out.

-

Volume Adjustment: Bring the solution to the final target volume with ultra-pure water. Filter sterilize (0.22 µm) if required for cell culture.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality & Validation: Encapsulation of the hydrophobic isopropyl moiety enhances apparent aqueous solubility without pH manipulation[4]. The lack of a pellet post-centrifugation validates complete complexation.

Step-by-Step Methodology:

-

Prepare Host Solution: Dissolve HP-β-CD in your target assay buffer to achieve a 10% to 20% (w/v) concentration. Ensure complete dissolution before proceeding.

-

Addition of Guest: Add 2-Propan-2-ylbut-2-enedioic acid powder to the cyclodextrin solution.

-

Equilibration: Place the mixture on an orbital shaker or end-over-end rotator at room temperature for 12–24 hours. Causality: Inclusion complex formation is an equilibrium process driven by non-covalent interactions; sufficient time is required for the hydrophobic isopropyl group to partition into the cyclodextrin cavity[5].

-

Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. If a pellet forms, the compound has exceeded the complexation capacity. The supernatant represents the maximally solubilized, complexed fraction.

-

Quantification: (Optional) Quantify the exact concentration of the supernatant using HPLC or UV-Vis spectroscopy to determine the final working concentration.

References

-

Title: Showing Compound Isopropylmaleate (FDB028883) Source: FooDB URL: [Link]

-

Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

-

Title: Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin Source: PMC (National Institutes of Health) URL: [Link]

-

Title: pH-solubility profile for haloperidol free base Source: ResearchGate URL: [Link]

Sources

- 1. Showing Compound Isopropylmaleate (FDB028883) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. evitachem.com [evitachem.com]

- 4. touroscholar.touro.edu [touroscholar.touro.edu]

- 5. Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

preventing thermal degradation of 2-Propan-2-ylbut-2-enedioic acid during storage

Document ID: CAC-TSG-0326

Version: 1.0

Last Updated: March 27, 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for Citraconic Acid ((2Z)-2-Methylbut-2-enedioic acid). In the fields of polymer chemistry, drug delivery, and organic synthesis, the purity and stability of your starting materials are paramount. Citraconic acid, while a versatile building block, is susceptible to thermal degradation, primarily through isomerization and dehydration, which can compromise experimental outcomes.

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple instruction lists to explain the underlying chemical principles governing the stability of citraconic acid. Our goal is to empower you, the researcher, to not only prevent degradation but also to diagnose and resolve issues should they arise.

Part 1: Frequently Asked Questions (FAQs) on Citraconic Acid Stability

This section addresses the most common initial queries regarding the handling and storage of citraconic acid.

Q1: What is citraconic acid, and why is it prone to degradation?

A1: Citraconic acid is an unsaturated dicarboxylic acid with the cis (or Z) configuration around the carbon-carbon double bond.[1] Its instability arises from two main structural features:

-

Stereochemistry: The cis arrangement of the carboxyl groups creates steric strain. This makes it susceptible to isomerization to its more stable trans isomer, mesaconic acid, especially when heated.[2]

-

Carboxyl Group Proximity: The two carboxylic acid groups are positioned closely, allowing for relatively easy intramolecular dehydration to form citraconic anhydride, a cyclic molecule.[1] This process is often accelerated by heat.

Q2: What are the primary products of thermal degradation during storage?

A2: Under typical storage conditions where temperatures might become elevated, two main degradation pathways are observed:

-

Isomerization: The acid can convert to its geometric isomer, mesaconic acid , and its structural isomer, itaconic acid . When heated in an aqueous solution, an equilibrium mixture of all three is formed.[2]

-

Dehydration: The acid can lose a molecule of water to form citraconic anhydride .[1] This is particularly relevant if the material is exposed to heat.

These degradation products can significantly alter the reactivity and physical properties of your material, leading to failed syntheses or impure products.

Q3: What are the ideal storage conditions for citraconic acid?

A3: To maintain the integrity of citraconic acid, strict adherence to proper storage protocols is essential. The key is to control temperature and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. | Elevated temperatures provide the activation energy for isomerization and dehydration reactions.[3] |

| Atmosphere | Store in a dry, well-ventilated area. | Citraconic acid is hygroscopic and will absorb atmospheric moisture.[3] This can facilitate hydrolysis of any anhydride present or other acid-catalyzed reactions. |

| Container | Use a tightly sealed, airtight container. | Prevents the ingress of moisture and minimizes exposure to air.[3][4] |

| Incompatibilities | Store away from strong bases and strong oxidizing agents. | These substances can catalyze decomposition or lead to hazardous reactions.[3][5] |

Q4: I've noticed the citraconic acid powder in my container has clumped together. What does this mean?